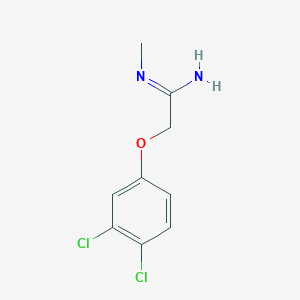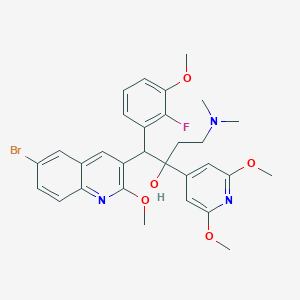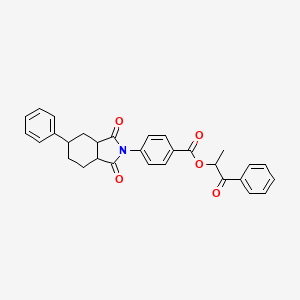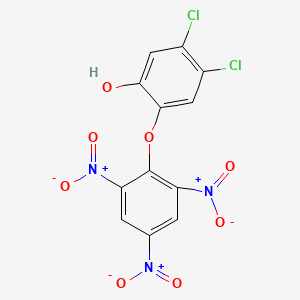![molecular formula C31H19ClN2O7 B12464170 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B12464170.png)
2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-NITROBENZOYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-NITROBENZOYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenyl and 4-nitrobenzoyloxyphenyl groups. Common reagents used in these reactions include acyl chlorides, nitrobenzoic acid derivatives, and various catalysts to facilitate the formation of ester and amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-NITROBENZOYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly at the nitro and carbonyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts, and strong acids or bases.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, amines, and reduced nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-NITROBENZOYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-[4-(4-NITROBENZOYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)quinoline-4-carboxylate: Shares the quinoline core but lacks the nitrobenzoyloxyphenyl group.
4-Nitrobenzoyloxyphenyl derivatives: Similar in structure but with different core scaffolds.
Uniqueness
2-[4-(4-NITROBENZOYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations and applications.
Eigenschaften
Molekularformel |
C31H19ClN2O7 |
|---|---|
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
[2-[4-(4-nitrobenzoyl)oxyphenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C31H19ClN2O7/c32-22-11-5-19(6-12-22)28-17-26(25-3-1-2-4-27(25)33-28)31(37)40-18-29(35)20-9-15-24(16-10-20)41-30(36)21-7-13-23(14-8-21)34(38)39/h1-17H,18H2 |
InChI-Schlüssel |
QUIRBVWWFRBYFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 3-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12464088.png)
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12464092.png)

![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)




![N-(4-bromo-3-chloro-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464140.png)

![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464167.png)
![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
